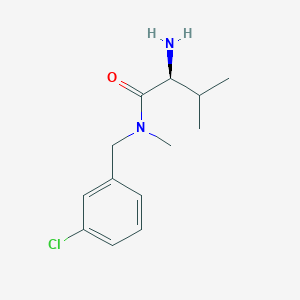

(S)-2-Amino-N-(3-chloro-benzyl)-3,N-dimethyl-butyramide

CAS No.:

Cat. No.: VC13395536

Molecular Formula: C13H19ClN2O

Molecular Weight: 254.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H19ClN2O |

|---|---|

| Molecular Weight | 254.75 g/mol |

| IUPAC Name | (2S)-2-amino-N-[(3-chlorophenyl)methyl]-N,3-dimethylbutanamide |

| Standard InChI | InChI=1S/C13H19ClN2O/c1-9(2)12(15)13(17)16(3)8-10-5-4-6-11(14)7-10/h4-7,9,12H,8,15H2,1-3H3/t12-/m0/s1 |

| Standard InChI Key | ZKFBLLXOPUGHAJ-LBPRGKRZSA-N |

| Isomeric SMILES | CC(C)[C@@H](C(=O)N(C)CC1=CC(=CC=C1)Cl)N |

| SMILES | CC(C)C(C(=O)N(C)CC1=CC(=CC=C1)Cl)N |

| Canonical SMILES | CC(C)C(C(=O)N(C)CC1=CC(=CC=C1)Cl)N |

Introduction

Chemical Characterization and Structural Properties

(S)-2-Amino-N-(3-chloro-benzyl)-3,N-dimethyl-butyramide (CAS No. 1309023-60-6) is a secondary amide with the molecular formula C₁₃H₁₉ClN₂O and a molecular weight of 254.75–254.76 g/mol . The compound’s IUPAC name, (2S)-2-amino-N-[(3-chlorophenyl)methyl]-N,3-dimethylbutanamide, reflects its stereochemistry at the second carbon and the substitution pattern on the benzyl and butyramide groups . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS No. | 1309023-60-6 | |

| Molecular Formula | C₁₃H₁₉ClN₂O | |

| Molecular Weight | 254.75–254.76 g/mol | |

| SMILES | CC(C)C@@HN | |

| InChI Key | ZKFBLLXOPUGHAJ-LBPRGKRZSA-N | |

| Purity | 96% |

The chiral (S)-configuration at the second carbon is critical for its potential biological interactions, as enantiomeric purity often influences receptor binding affinity . The chloro-substituent on the benzyl group enhances lipophilicity, which may improve membrane permeability and bioavailability .

Research Gaps and Future Directions

Despite its promising features, critical gaps remain:

-

Biological activity profiling: No in vitro or in vivo studies are publicly documented.

-

Optimization of synthesis: Current protocols lack yield and scalability data.

-

Toxicological assessments: Acute and chronic toxicity studies are essential for therapeutic applications.

Future research should prioritize structure-activity relationship (SAR) studies to elucidate the impact of stereochemistry and substituents on bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume